

Verosudil in glaucoma and ocular hypertension research

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

Cat. No.: S546704

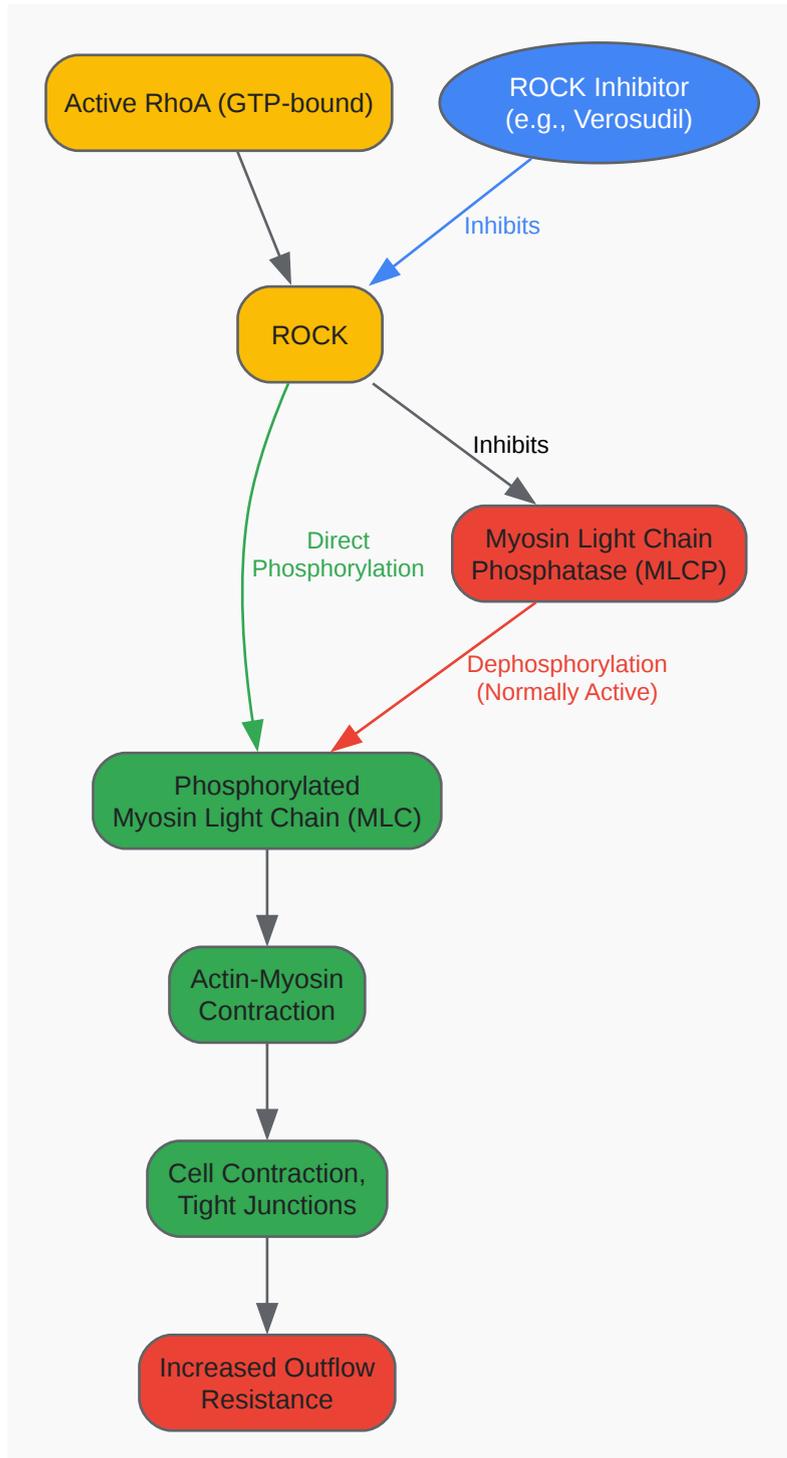
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Drug Profile: Verosudil

Attribute	Details
Drug Type	Small molecule drug [1]
Synonyms	Verosudil (USAN/INN), Verosudil Hydrochloride, AR-12286 [1]
Primary Target	Rho-associated coiled-coil containing protein kinase (ROCK) [1]
Mechanism of Action	ROCK inhibitor [1]
Therapeutic Area	Ophthalmology [1]
Active Indications	Ocular Hypertension (Phase 3), Glaucoma (Phase 2) [1]
Molecular Formula	C17H17N3O2S [1]

Mechanism of Action: ROCK Inhibition

ROCK inhibitors represent a novel class of IOP-lowering medication that works primarily by enhancing the outflow of aqueous humor through the **trabecular meshwork**, the eye's primary drainage pathway [2]. The molecular mechanism is outlined below.



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Diagram: ROCK inhibitor mechanism targets actin-myosin contraction to increase aqueous outflow. [2]

This pathway modulation affects the trabecular meshwork and Schlemm's canal in several ways [2]:

- **Cytoskeletal Remodeling:** Disassembly of actin stress fibers and disruption of focal adhesions, relaxing cellular contractility.
- **Improved Permeability:** Relaxation of endothelial cells lining Schlemm's canal, increasing fluid permeability.
- **Enhanced Outflow Facility:** The combined effects reduce resistance in the conventional outflow pathway, facilitating aqueous humor drainage and lowering IOP.
- **Extracellular Matrix (ECM) Regulation:** Potential reduction of fibrotic proteins, preventing ECM buildup that can clog the drainage tissue.

Comparative Quantitative Data on ROCK Inhibitors

While specific efficacy numbers for Verosudil are limited in these results, the following table summarizes key quantitative findings from research on the ROCK inhibitor class.

Table 1: Preclinical & Clinical Effects of ROCK Inhibitors

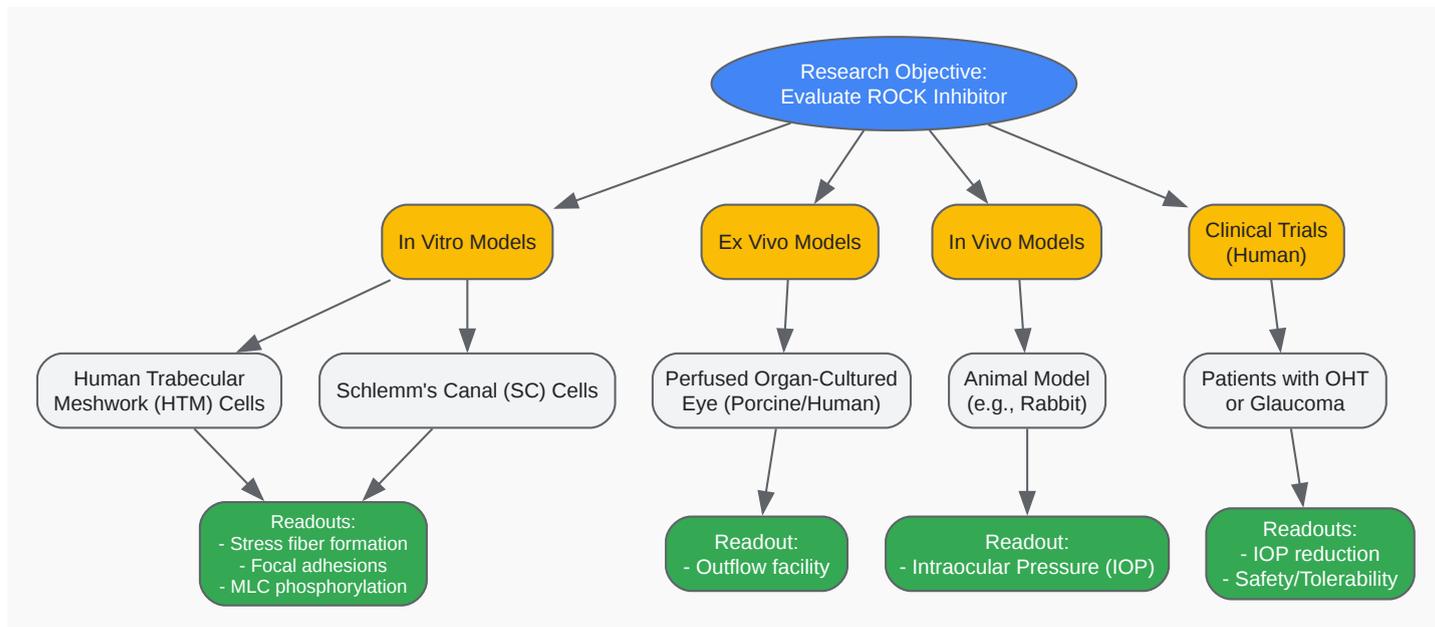
Inhibitor / Model	Effect / Outcome	Quantitative Result / Dose
Y-27632 (Preclinical)	Increased outflow facility in enucleated porcine eyes [2]	40-80% increase (at 10-100 µM)
Y-27632 (Preclinical)	Increased permeability of human Schlemm's canal cell monolayer [2]	80% increase (at 10 mM)
Netarsudil (AR-13324) (Clinical)	IOP reduction in POAG & OHT patients; common side effect [3]	Significant IOP reduction; conjunctival hyperemia
Ripasudil (K-115) (Clinical, Japan)	IOP reduction in POAG & OHT patients; common side effect [4]	Significant IOP reduction; conjunctival hyperemia
ROCK Inhibitors (General)	IOP reduction vs. natural history; safety profile [3]	Non-inferior to other drug classes; favorable safety

Core Experimental Protocols

The evaluation of ROCK inhibitors involves standardized in vitro, ex vivo, and in vivo models. Key methodologies are summarized below.

Table 2: Key Experimental Models for ROCK Inhibitor Research

Model Type	Protocol Description	Primary Readouts
In Vitro (Cell Culture)	Culture of human trabecular meshwork (HTM) cells. Treatment with ROCK inhibitor (e.g., Y-27632, K-115) with or without TGF- β 2 to induce cytoskeletal stress. [2]	- Actin staining (phalloidin) for stress fiber visualization.
• Immunostaining for focal adhesion proteins (vinculin, phospho-tyrosine).	• Western blot for MLC phosphorylation. Ex Vivo (Perfused Organ Culture)	Enucleated porcine, bovine, or human eyes are perfused with a constant flow of culture medium. A ROCK inhibitor is introduced, and the change in outflow facility is calculated from the resulting pressure drop. [2] Measurement of intraocular pressure (IOP) and calculation of outflow facility ($C = \text{Flow} / \text{Pressure}$).
In Vivo (Animal Models)	Normotensive or hypertensive animal models (e.g., rabbits, monkeys). Topical application of ROCK inhibitor. [2] Tonometric measurement of IOP reduction over time.	Clinical Trials (Human) Randomized, controlled trials (RCTs) in patients with OHT or POAG. Comparison against other IOP-lowering drugs or placebo. [3] [5] - Primary: IOP reduction from baseline.
• Secondary: Visual field preservation, optic nerve health, safety/tolerability (e.g., conjunctival hyperemia).		



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Diagram: Multi-stage experimental workflow for evaluating ROCK inhibitors. [2]

Research Gaps and Future Directions

Current evidence for ROCK inhibitors shows a favorable safety profile and efficacy in lowering IOP [3]. However, several knowledge gaps remain [3]:

- **Long-Term Data:** More extensive, long-term, independent prospective randomized controlled trials are needed.
- **Optimal Protocols:** Questions remain regarding optimal dosing, patient selection, and cost-effectiveness.
- **Broader Outcomes:** Future trials should include expanded outcome measures like patient quality of life.

For the most current information on Verosudil's clinical trial status, I recommend searching [ClinicalTrials.gov](https://clinicaltrials.gov) using the identifiers "Verosudil" or "AR-12286".

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